
ABTS
Vue d'ensemble
Description
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is a chemical compound widely used in biochemistry and molecular biology. It is primarily utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) to detect the binding of molecules to each other . This compound is known for its ability to produce a green-colored end product when oxidized, which can be measured spectrophotometrically .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves the nucleophilic substitution reaction of benzothiazoline with trimethylamine to form a benzothiazoline salt. This salt is then reacted with 3-ethylbromobenzene under basic conditions to produce the final compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in peroxidase reactions, where it is oxidized in the presence of hydrogen peroxide to form a green-colored product .
Common Reagents and Conditions
The oxidation reaction of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) typically involves hydrogen peroxide and peroxidase enzymes such as horseradish peroxidase. The reaction is carried out in an acidic buffer, and the product can be measured at 405 nm using a spectrophotometer .
Major Products Formed
The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is a green-colored radical cation, which is stable and can be quantified spectrophotometrically .
Applications De Recherche Scientifique
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to measure enzyme activity and reaction kinetics.
Biology: Employed in ELISA procedures to detect the presence of specific proteins or antibodies.
Medicine: Utilized in diagnostic tests to measure glucose levels in blood serum and other clinical samples.
Industry: Applied in the food industry to assess the antioxidant capacities of different foods.
Mécanisme D'action
The mechanism of action of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. This reaction produces a green-colored radical cation, which can be measured spectrophotometrically. The compound acts as an electron donor in the reduction of oxo species such as molecular oxygen and hydrogen peroxide .
Comparaison Avec Des Composés Similaires
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is often compared with other chromogenic substrates such as 3,3’,5,5’-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD). While TMB and OPD are more sensitive, 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is less readily oxidized, making it suitable for applications where lower background results are desired .
List of Similar Compounds
- 3,3’,5,5’-Tetramethylbenzidine (TMB)
- o-Phenylenediamine (OPD)
- 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Propriétés
Formule moléculaire |
C18H18N4O6S4 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28) |
Clé InChI |
ZTOJFFHGPLIVKC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |
Synonymes |
2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
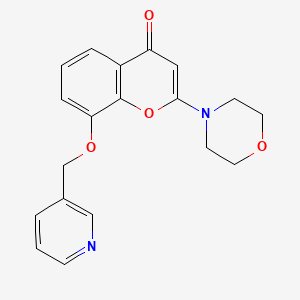
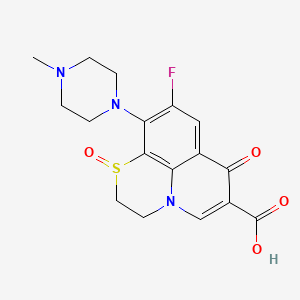
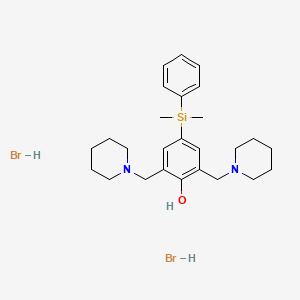
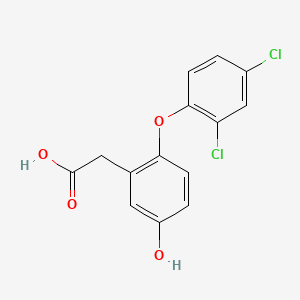

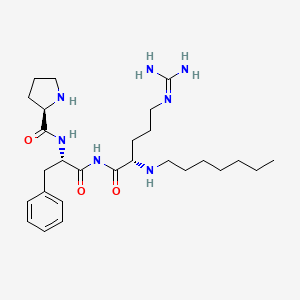
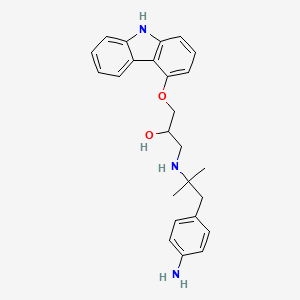
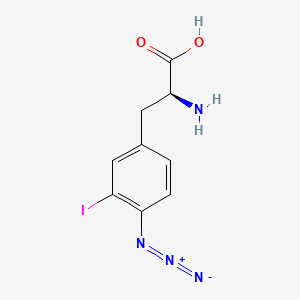
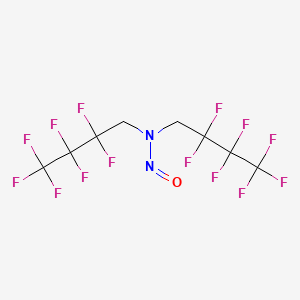
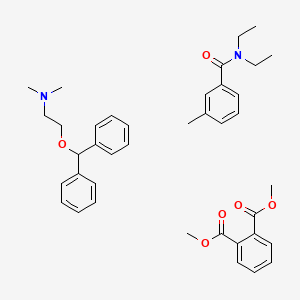
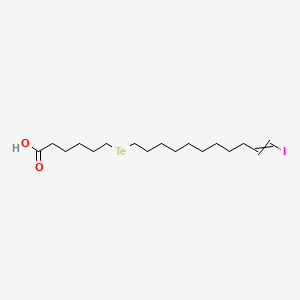
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)


